molecular formula C24H21N3O3 B2724106 N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 898428-94-9

N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B2724106
CAS No.: 898428-94-9
M. Wt: 399.45
InChI Key: UIKXLWSHDZWNKN-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine ring: This could involve the condensation of appropriate precursors under controlled conditions.

    Attachment of the naphthalene group: This step might require a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the acetamide group: This could be achieved through acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Final assembly: The final compound is assembled through a series of purification and crystallization steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the acetamide group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways might include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(4-naphthalen-1-yl)acetamide: Lacks the pyrazine ring.

    N-(2-ethylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

The unique combination of functional groups and aromatic rings in N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-2-17-8-4-6-12-20(17)25-22(28)16-26-14-15-27(24(30)23(26)29)21-13-7-10-18-9-3-5-11-19(18)21/h3-15H,2,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXLWSHDZWNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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